6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-Bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a dihydrobenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitroaniline and 2-bromo-1,2-dihydroquinoline.
Nitration: The 4-chloro-3-nitroaniline undergoes nitration to introduce the nitro group.
Bromination: The dihydroquinoline is brominated to introduce the bromine atom.
Coupling Reaction: The brominated dihydroquinoline is then coupled with the nitrated aniline derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Cyclization: The final step involves cyclization to form the quinoline core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzoquinoline core, leading to the formation of quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for the reduction of nitro groups.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its biological activity, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl derivatives: These compounds share the nitro and chloro functional groups but differ in the core structure.
Dihydrobenzoquinoline derivatives: These compounds have a similar core but may lack the bromine or nitro groups.
Uniqueness
The uniqueness of 6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one lies in its combination of functional groups and the dihydrobenzoquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-(4-chloro-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c20-15-8-14-13(10-5-6-16(21)17(7-10)23(25)26)9-18(24)22-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCPXMBPVJIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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